Cas no 2228767-06-2 (N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine)

N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine is a cyclopropylamine derivative featuring a substituted pyridine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural rigidity conferred by the cyclopropane ring, which can enhance binding affinity and metabolic stability. The presence of the 6-methylpyridin-3-yl group introduces potential for selective interactions with biological targets, such as enzymes or receptors. Its amine functionality allows for further derivatization, making it a versatile intermediate in synthetic applications. The compound's well-defined molecular architecture may contribute to improved pharmacokinetic properties in drug discovery efforts.
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine structure
2228767-06-2 structure
Product name:N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
CAS No:2228767-06-2
MF:C10H14N2
MW:162.231562137604
CID:6369366
PubChem ID:165880525

N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
    • 2228767-06-2
    • EN300-1757563
    • Inchi: 1S/C10H14N2/c1-8-3-4-9(7-12-8)10(11-2)5-6-10/h3-4,7,11H,5-6H2,1-2H3
    • InChI Key: RSIXTVHXSRBJFQ-UHFFFAOYSA-N
    • SMILES: N(C)C1(C2C=NC(C)=CC=2)CC1

Computed Properties

  • Exact Mass: 162.115698455g/mol
  • Monoisotopic Mass: 162.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 24.9Ų

N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1757563-0.5g
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
2228767-06-2
0.5g
$1180.0 2023-09-20
Enamine
EN300-1757563-0.1g
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
2228767-06-2
0.1g
$1081.0 2023-09-20
Enamine
EN300-1757563-1g
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
2228767-06-2
1g
$1229.0 2023-09-20
Enamine
EN300-1757563-5g
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
2228767-06-2
5g
$3562.0 2023-09-20
Enamine
EN300-1757563-0.25g
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
2228767-06-2
0.25g
$1131.0 2023-09-20
Enamine
EN300-1757563-10.0g
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
2228767-06-2
10g
$5283.0 2023-05-26
Enamine
EN300-1757563-2.5g
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
2228767-06-2
2.5g
$2408.0 2023-09-20
Enamine
EN300-1757563-5.0g
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
2228767-06-2
5g
$3562.0 2023-05-26
Enamine
EN300-1757563-0.05g
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
2228767-06-2
0.05g
$1032.0 2023-09-20
Enamine
EN300-1757563-1.0g
N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine
2228767-06-2
1g
$1229.0 2023-05-26

Additional information on N-methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine

N-Methyl-1-(6-Methylpyridin-3-Yl)Cyclopropan-1-Amine: A Comprehensive Overview

N-Methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine, also known by its CAS number 2228767-06-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, and recent advancements associated with this compound.

The molecular structure of N-Methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine comprises a cyclopropane ring fused with a pyridine moiety, which contributes to its distinct electronic and steric properties. The presence of the methyl group on the pyridine ring further enhances its reactivity and selectivity in various chemical reactions. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the design of bioactive molecules with improved pharmacokinetic profiles.

One of the key areas where CAS No 2228767-06-2 has shown promise is in the development of novel therapeutic agents. Researchers have explored its potential as a building block for creating bioisosteres, which are structural analogs that can mimic the biological activity of existing drugs while improving their safety profiles. For instance, studies have demonstrated that this compound can serve as a versatile scaffold for designing inhibitors targeting various enzymes and receptors involved in disease pathways.

In addition to its role in drug discovery, N-Methyl-1-(6-methylpyridin-3-yl)cyclopropan-1-amine has also been investigated for its applications in catalysis. The cyclopropane ring, being highly strained, exhibits reactivity that can be harnessed in transition metal-catalyzed reactions. Recent findings suggest that this compound can act as a ligand in asymmetric catalysis, enabling the synthesis of enantioselective products with high efficiency.

The synthesis of CAS No 2228767-06-2 involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by cyclopropanation and subsequent functionalization. Advances in catalytic methods have made it possible to achieve higher yields and better control over stereochemistry during these reactions. These improvements have significantly enhanced the feasibility of large-scale production, making this compound more accessible for research and industrial applications.

From an environmental standpoint, understanding the degradation pathways and toxicity profiles of N-Methyl-1-(6-methylpyridin-3-Yl)Cyclopropanammonium is crucial for ensuring its safe use. Recent eco-toxicological studies have provided insights into its biodegradability and potential impact on aquatic ecosystems. These findings underscore the importance of adopting sustainable practices during its synthesis and application to minimize environmental risks.

In conclusion, N-Methyl-(6-methylpyridinyl)cyclopropylamine continues to be a focal point for scientific exploration due to its unique properties and diverse applications. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing both academic and industrial endeavors across multiple disciplines.

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